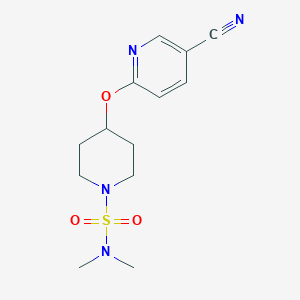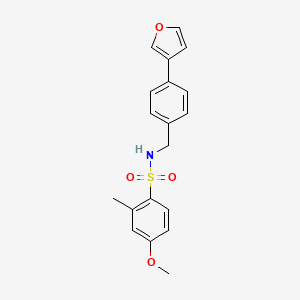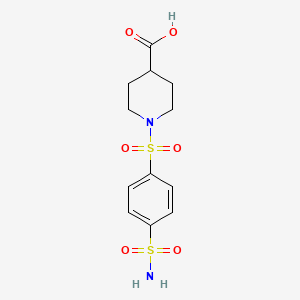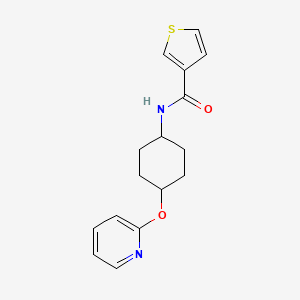
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1r,4r)-4-(Pyridin-2-yloxy)cyclohexyl)thiophene-3-carboxamide is a complex organic compound with various applications in scientific research. This compound features a thiophene ring, a cyclohexyl group attached to a pyridin-2-yloxy moiety, and a carboxamide functional group. Its unique structure offers diverse chemical reactivity and potential for use in multiple scientific domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : Common starting materials include pyridine derivatives, cyclohexanol, and thiophene-3-carboxylic acid.
Reaction Steps
Formation of pyridin-2-yloxy group: : Reacting pyridin-2-ol with suitable activating agents to produce pyridin-2-yloxy.
Cyclohexyl functionalization: : Cyclohexanol is subjected to a catalytic reaction, typically involving palladium catalysts, to attach the pyridin-2-yloxy group.
Thiophene carboxamide formation: : The final product is obtained through a coupling reaction between the functionalized cyclohexyl compound and thiophene-3-carboxylic acid.
Industrial Production Methods
Industrial production typically involves similar reaction pathways but on a larger scale with optimized conditions for yield and purity. Key components include automated reaction systems, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: : The carboxamide group can be reduced to amines or alcohols under suitable conditions.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible on the pyridin-2-yloxy and thiophene rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid for thiophene oxidation.
Reduction: : Lithium aluminum hydride or borane reagents for carboxamide reduction.
Substitution: : Halogenating agents for electrophilic substitutions and nucleophiles like amines or alcohols for nucleophilic substitutions.
Major Products
Oxidation of thiophene yields sulfoxides or sulfones.
Reduction of carboxamide forms primary amines.
Substitution reactions produce various functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
Catalysis: : Its unique structure allows for the design of new catalytic systems.
Biology
Drug Development: : Potential use in designing novel pharmaceuticals, particularly in targeting specific biological pathways.
Biochemical Studies: : Acts as a probe in studying enzyme reactions and biochemical pathways.
Medicine
Therapeutic Agents:
Diagnostic Tools: : Used in the development of diagnostic agents for detecting various biomarkers.
Industry
Material Science: : Contributes to the synthesis of advanced materials with specific properties.
Mécanisme D'action
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. Its mode of action involves binding to active sites, altering enzyme activity, or modulating receptor function. These interactions lead to changes in biochemical pathways and cellular responses, ultimately influencing biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzoamide: : Similar structure with a benzoamide group instead of thiophene.
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-3-carboxamide: : Contains a furan ring instead of thiophene.
Uniqueness
Thiophene Ring: : The presence of the thiophene ring provides unique electronic properties and reactivity.
Chemical Stability: : Enhanced stability under various conditions compared to similar compounds.
Biological Activity: : Distinct interactions with biological targets due to its unique structure.
N-((1r,4r)-4-(Pyridin-2-yloxy)cyclohexyl)thiophene-3-carboxamide stands out due to its diverse applications and unique chemical properties, making it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
N-(4-pyridin-2-yloxycyclohexyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c19-16(12-8-10-21-11-12)18-13-4-6-14(7-5-13)20-15-3-1-2-9-17-15/h1-3,8-11,13-14H,4-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIKDMNRBGFDNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CSC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,5-dimethoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2905870.png)
![2-({1-[(3-Fluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B2905871.png)
![1-(4-chlorophenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2905872.png)
![1,3-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2905874.png)
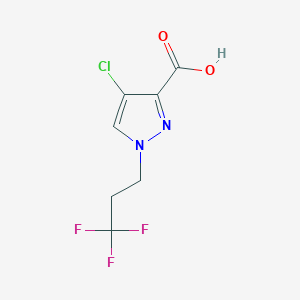
![6-(2,5-dichlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2905877.png)
![3,4-dimethyl-N-{[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2905878.png)
![Tert-butyl 5-(5-chloropyrazine-2-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2905879.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2905880.png)
![N-[2-(2-chlorophenyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B2905884.png)

